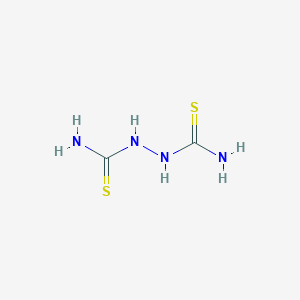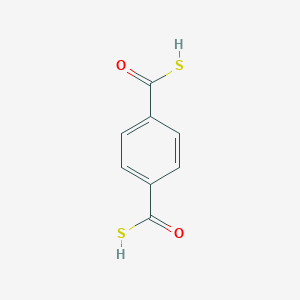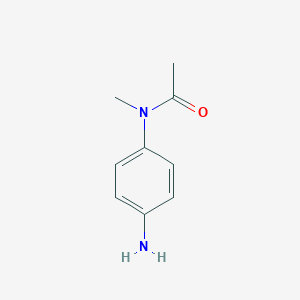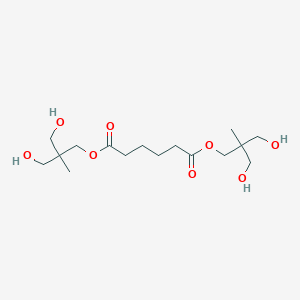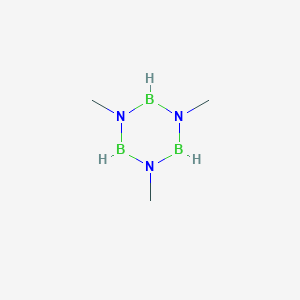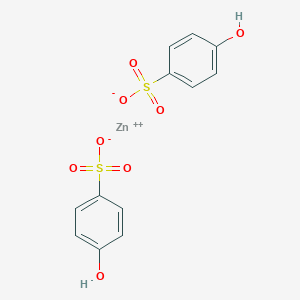
2-Chloro-4-hydroxy-5-fluoropyrimidine
概要
説明
Synthesis Analysis
The synthesis of 2-Chloro-4-hydroxy-5-fluoropyrimidine and related compounds involves a variety of chemical strategies, including halogenation, nucleophilic substitution, and condensation reactions. For instance, compounds like 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in the preparation of kinase inhibitors, demonstrate the complexity and the intricate steps involved in the synthesis of fluoropyrimidines, highlighting the regioselective introduction of functional groups to the pyrimidine core (Zhang et al., 2009).
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-hydroxy-5-fluoropyrimidine is characterized by its electronic configuration and spatial arrangement, which are influenced by the electronegative fluorine and chlorine atoms. These halogens impact the electron distribution within the molecule, affecting its chemical reactivity and interactions. Studies like the synthesis and crystal structure analysis of related fluoropyrimidine compounds provide insight into the structural aspects of these molecules, including bond lengths, angles, and conformations (Li et al., 2014).
Chemical Reactions and Properties
2-Chloro-4-hydroxy-5-fluoropyrimidine undergoes a range of chemical reactions, including tautomerism, nucleophilic substitutions, and condensation reactions. The presence of both electron-withdrawing and electron-donating groups within the molecule facilitates diverse reactivity patterns, making it a versatile intermediate for further chemical modifications. Research on compounds like 5-fluoro-4-hydroxy-2-methoxypyrimidine reveals the conditions under which tautomerism, an important reaction behavior in pyrimidines, is stabilized, offering parallels to the behavior of 2-Chloro-4-hydroxy-5-fluoropyrimidine in various solvents (Kheifets et al., 2006).
科学的研究の応用
Kinase Inhibitors : Novel compounds containing 2,4-disubstituted-5-fluoropyrimidine, a core similar to 2-Chloro-4-hydroxy-5-fluoropyrimidine, have been synthesized for potential use as kinase inhibitors, which are significant in cancer treatment (Wada et al., 2012).
Enhancing Antitumor Activity : 5-Chloro-2,4-dihydroxypyridine, structurally related to 2-Chloro-4-hydroxy-5-fluoropyrimidine, has been shown to enhance the antitumor activity of fluoropyrimidines by inhibiting dihydropyrimidine dehydrogenase, thus improving the effectiveness of cancer treatment (Takechi et al., 2002).
Antiviral Activity : Derivatives of 5-Chloro-5-fluoro-6-alkoxypyrimidines, which are related to 2-Chloro-4-hydroxy-5-fluoropyrimidine, have shown high antiviral activity against respiratory syncytial virus and human flu viruses (Chernikova et al., 2019).
S-1 in Cancer Therapy : S-1, an oral fluoropyrimidine derivative, contains 5-Chloro-2-4-Dihydroxypyridine, which inhibits the activity of dihydropyrimidine dehydrogenase and enhances the clinical utility of fluoropyrimidines in treating various carcinomas (Chhetri et al., 2016).
Sensitizing Cells to Radiation : Gimeracil, a component of S-1, which is related to 2-Chloro-4-hydroxy-5-fluoropyrimidine, has been found to sensitize cells to radiation by inhibiting homologous recombination, a key process in DNA repair during radiotherapy (Takagi et al., 2010).
Safety And Hazards
特性
IUPAC Name |
2-chloro-5-fluoro-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClFN2O/c5-4-7-1-2(6)3(9)8-4/h1H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTLMXYURUPWJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=N1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10292217 | |
| Record name | 2-Chloro-5-fluoropyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10292217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-hydroxy-5-fluoropyrimidine | |
CAS RN |
155-12-4 | |
| Record name | 155-12-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80850 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-5-fluoropyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10292217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

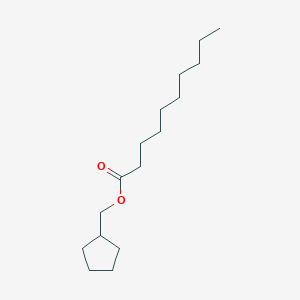
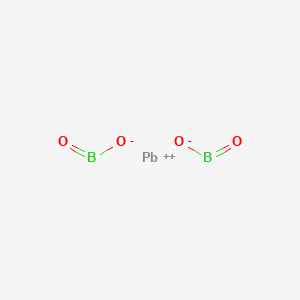
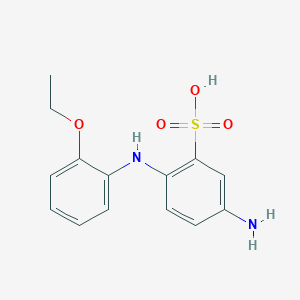
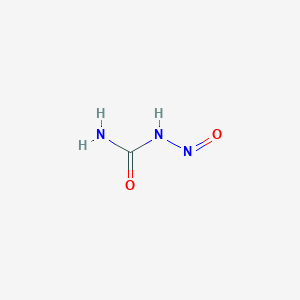
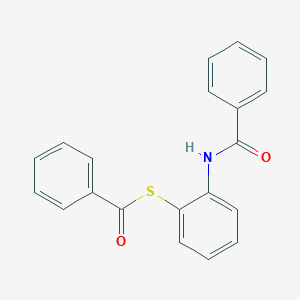
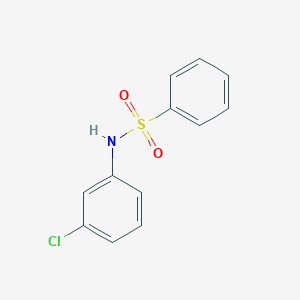
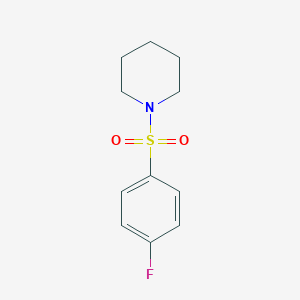
![Hexabenzo[bc,ef,hi,kl,no,qr]coronene](/img/structure/B86863.png)
